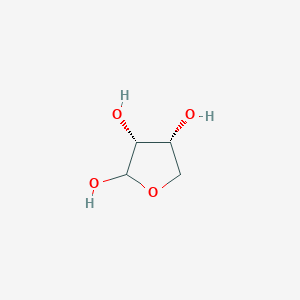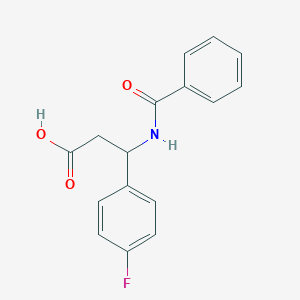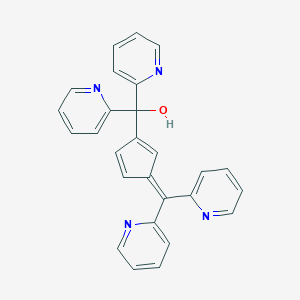![molecular formula C11H6Cl6F4 B157993 1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene CAS No. 1890-47-7](/img/structure/B157993.png)
1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene, commonly known as Kepone, is a synthetic organic compound that was once widely used as a pesticide and industrial chemical. Due to its persistence in the environment and toxic effects on human health, Kepone has been banned in many countries since the 1970s. However, its unique chemical structure and properties continue to make it a subject of scientific research.
作用機序
The mechanism of action of Kepone is not fully understood, but it is believed to interfere with cellular processes by binding to proteins and disrupting normal cellular function. Kepone has been shown to inhibit the activity of enzymes involved in detoxification and metabolism, leading to the accumulation of toxic metabolites in the body.
Biochemical and Physiological Effects:
Kepone has been shown to have a wide range of biochemical and physiological effects on the body. It can cause oxidative stress, DNA damage, and inflammation, leading to cellular dysfunction and tissue damage. Kepone exposure has also been linked to changes in gene expression and alterations in neurotransmitter levels, which can affect brain function and behavior.
実験室実験の利点と制限
Kepone is a useful tool for studying the mechanisms of toxicity and carcinogenesis. Its unique chemical structure and properties make it a valuable model compound for understanding the effects of environmental pollutants on human health. However, the toxic nature of Kepone also presents limitations for lab experiments, as exposure to the compound can pose a risk to researchers and laboratory animals.
将来の方向性
There are many avenues for future research on Kepone and related compounds. One area of focus is the development of new methods for detecting and monitoring Kepone in the environment and in biological samples. Another area of interest is the investigation of the long-term health effects of Kepone exposure, particularly in populations that have been exposed to the compound in the past. Additionally, researchers are exploring the potential use of Kepone and related compounds as therapeutic agents for certain diseases, such as cancer.
合成法
Kepone can be synthesized by the reaction of cyclopentadiene with hexachlorocyclopentadiene in the presence of aluminum chloride. The resulting product is then reacted with tetrafluoroethylene to form the final compound. This method was first described by the American chemist Paul John Flory in 1953.
科学的研究の応用
Kepone has been studied extensively for its toxic effects on human health and the environment. It is known to be a potent carcinogen and neurotoxin, and exposure to Kepone has been linked to a variety of health problems, including liver damage, neurological disorders, and cancer. Kepone has also been shown to have adverse effects on aquatic ecosystems, where it can accumulate in sediments and bioaccumulate in fish and other organisms.
特性
CAS番号 |
1890-47-7 |
|---|---|
分子式 |
C11H6Cl6F4 |
分子量 |
426.9 g/mol |
IUPAC名 |
1,2,3,4,7,7-hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H6Cl6F4/c12-5-6(13)9(15)3(1-7(5,14)11(9,16)17)4-2-8(18,19)10(4,20)21/h3-4H,1-2H2 |
InChIキー |
AQMBCTVWIICIFZ-UHFFFAOYSA-N |
SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3CC(C3(F)F)(F)F |
正規SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3CC(C3(F)F)(F)F |
その他のCAS番号 |
19299-41-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



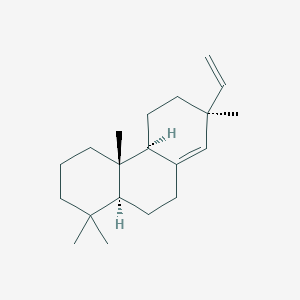



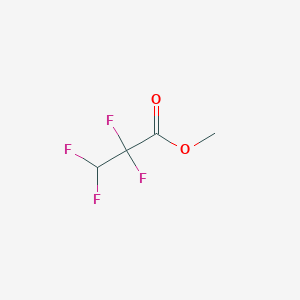

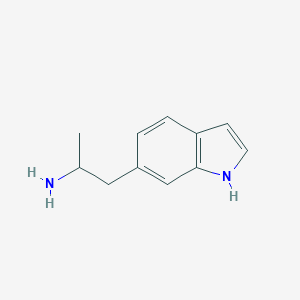

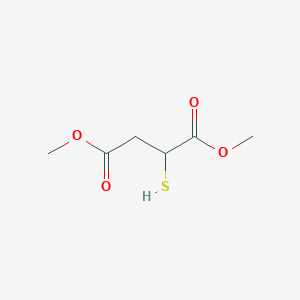
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
